2-Amino-5-hydroxy-4-methylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCAQJCTUOFAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105817-04-7 | |
| Record name | 2-amino-5-hydroxy-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Roles and Metabolic Pathways Involving 2 Amino 5 Hydroxy 4 Methylpentanoic Acid
Integration into Amino Acid Metabolism
2-Amino-5-hydroxy-4-methylpentanoic acid is structurally related to the branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—and is understood as a metabolite within their catabolic pathways. The degradation of BCAAs is a critical metabolic process that occurs across various tissues, with the initial steps taking place predominantly in skeletal muscle, followed by further processing in the liver. mdpi.com
The catabolism begins with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which removes the amino group from the BCAA. researchgate.net This reaction converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate from leucine, α-keto-β-methylvalerate from isoleucine, and α-ketoisovalerate from valine. researchgate.net The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of these BCKAs, a reaction carried out by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex. researchgate.net
The degradation of leucine, in particular, proceeds through α-ketoisocaproate (also known as 4-methyl-2-oxopentanoic acid) to eventually yield acetyl-CoA and acetoacetate. mdpi.com Intermediates in this pathway can undergo various modifications, including hydroxylation, leading to the formation of compounds like this compound. This hydroxylated derivative represents a step in the further processing of the carbon skeleton derived from leucine.
Key Steps in Branched-Chain Amino Acid Degradation
| Step | Description | Key Enzyme | Reactant | Product |
|---|---|---|---|---|
| 1. Transamination | Removal of the amino group from the BCAA. | Branched-Chain Aminotransferase (BCAT) researchgate.net | Leucine, Isoleucine, or Valine | Corresponding Branched-Chain α-Keto Acid (BCKA) |
| 2. Oxidative Decarboxylation | Irreversible removal of a carboxyl group from the BCKA. This is the rate-limiting step. researchgate.net | Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex researchgate.net | α-Ketoisocaproate, α-Keto-β-methylvalerate, or α-Ketoisovalerate | Acyl-CoA derivatives |
| 3. Further Catabolism | A series of reactions, including hydroxylation, that break down the acyl-CoA derivatives into smaller molecules. | Various dehydrogenases and other enzymes | Acyl-CoA derivatives | Acetyl-CoA, Succinyl-CoA, Acetoacetate |
The metabolic pathway involving this compound extends beyond simple degradation, integrating into central metabolic networks. The breakdown products of BCAAs, such as acetyl-CoA and succinyl-CoA, are major intermediates in cellular metabolism. Acetyl-CoA, derived from leucine catabolism, serves as a substrate for the Krebs cycle and is a precursor for ketogenesis and the mevalonate (B85504) pathway. wikipedia.orgwikipedia.org
Specifically, the catabolism of leucine leads to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This molecule is a critical juncture in metabolism. HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. wikipedia.org Subsequently, HMG-CoA can be directed by HMG-CoA lyase toward the production of ketone bodies or by HMG-CoA reductase into the mevalonate pathway for the synthesis of cholesterol and other isoprenoids. nih.govnih.gov Therefore, as a metabolite in the BCAA degradation pathway, this compound is linked to these significant biosynthetic and energy-producing networks.
The metabolism of this compound is intrinsically linked to nitrogen balance within the body. The initial transamination step in BCAA degradation is a key reaction in nitrogen metabolism, typically involving the transfer of the amino group to α-ketoglutarate to form glutamate (B1630785). nih.gov This glutamate can then be used for the synthesis of other amino acids or deaminated to release ammonia (B1221849) for the urea (B33335) cycle.
This process is reversible, allowing for the de novo synthesis of BCAAs from their corresponding α-keto acids, provided a nitrogen source is available. nih.gov The amination of 4-methyl-2-oxopentanoate (B1228126) to form leucine is attributed to the activity of branched-chain amino acid aminotransferases. nih.gov This reversibility highlights a direct connection between the degradation pathway of compounds like this compound and the body's pool of essential amino acids and nitrogenous compounds. Methionine hydroxy analogs, such as 2-hydroxy-4-(methylthio)-butanoic acid, can also be converted to methionine in the liver, further illustrating the metabolic link between hydroxy acids and amino acid biosynthesis, which is crucial for improving nitrogen utilization. mdpi.com
Biological Significance as a Non-Proteinogenic Amino Acid
Non-proteinogenic amino acids are amino acids that are not genetically coded for incorporation into proteins. wikipedia.org Despite this, they play numerous important roles in biology as metabolic intermediates and signaling molecules. wikipedia.org this compound falls into this category, and its significance stems from its participation in fundamental cellular processes.
The catabolism of BCAAs is a significant source of energy, particularly in tissues like skeletal muscle. The complete oxidation of these amino acids contributes to the cellular ATP pool. The metabolite 4-methyl-2-oxopentanoate, a keto-acid precursor related to this compound, has been shown to stimulate islet-cell respiration and is involved in energy production. nih.gov Its catabolism is coupled to mitochondrial oxidative phosphorylation, the primary mechanism of ATP synthesis. nih.gov As intermediates in this energy-yielding pathway, this compound and its related metabolites are direct participants in cellular bioenergetics, contributing to the energy supply required for cellular functions.
Metabolic Fates and Bioenergetic Links
| Metabolite/Pathway | Link to Bioenergetics | Significance |
|---|---|---|
| 4-Methyl-2-oxopentanoate (α-Ketoisocaproate) | Stimulates mitochondrial respiration and ketone body formation. nih.gov | Contributes to ATP production through oxidative phosphorylation. nih.govmedchemexpress.com |
| Acetyl-CoA | Enters the Krebs cycle for complete oxidation. | A central molecule in energy metabolism, generating ATP and reducing equivalents. |
| Ketogenesis | Produces ketone bodies (e.g., acetoacetate) from acetyl-CoA. | Provides an alternative energy source for tissues like the brain and heart, especially during periods of fasting. mdpi.com |
In plants, amino acid metabolism, including that of non-proteinogenic amino acids, is central to growth, development, and defense. The mevalonate pathway, which is connected to BCAA degradation via HMG-CoA, is crucial for synthesizing phytosterols (B1254722) and other isoprenoids that play roles in plant development and stress responses. nih.gov HMG-CoA synthase (HMGS) is a key enzyme in this pathway and is involved in phytosterol biosynthesis. nih.gov
Furthermore, specific non-proteinogenic amino acids have been identified as potent elicitors of plant defense. For example, 2-Amino-3-methylhexanoic acid, a compound structurally similar to this compound, has been shown to induce resistance against temperature stress and various pathogens, including fungi, bacteria, and viruses. mdpi.com This suggests that non-proteinogenic amino acids derived from BCAA metabolism could function as signaling molecules in plants, activating defense pathways and enhancing resilience to both biotic and abiotic stresses. mdpi.com
Modulation of Metabolic Flux in Biological Systems
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is tightly regulated to maintain cellular homeostasis. The modulation of this flux is critical for adapting to changing environmental or physiological conditions. Non-proteinogenic amino acids, such as this compound, can influence these pathways by interacting with key regulatory enzymes.
The primary mechanism for such modulation is through feedback inhibition, where the compound mimics a natural substrate or product in a pathway, thereby altering the activity of an enzyme. For instance, in the biosynthesis of the aspartate family of amino acids (including methionine, threonine, and isoleucine), enzymes like homoserine dehydrogenase are crucial regulatory points. wikipedia.orgnih.govmissouri.edu The introduction of an amino acid analog can lead to the downregulation or inhibition of such enzymes, thereby reducing the flux through the pathway and decreasing the production of the essential amino acids. wikipedia.org This ability to perturb metabolic networks makes compounds like this compound valuable tools in biochemical research to study pathway dynamics and regulation.
Enzymatic Interactions and Modulations
The biological activity of this compound is fundamentally determined by its molecular interactions with enzymes. The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds and other non-covalent interactions within the active or allosteric sites of enzymes, potentially modulating their catalytic activity. These interactions can either facilitate or hinder the enzyme's function, leading to a cascade of effects on cellular metabolism.
Substrate and Inhibitor Dynamics in Enzymatic Reactions
As an amino acid analog, this compound can participate in enzymatic reactions primarily as a substrate or an inhibitor. If it acts as a substrate, the enzyme catalyzes its conversion into another molecule. More commonly, such analogs function as inhibitors.
Competitive Inhibition: Due to its structural similarity to natural amino acids, the compound can act as a competitive inhibitor. In this role, it binds to the active site of an enzyme, preventing the natural substrate from binding. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. The inhibitor's effect can be overcome by increasing the concentration of the natural substrate.
Non-competitive Inhibition: Alternatively, the compound could bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. This is known as non-competitive inhibition, where the Vmax is lowered, but the Km remains the same.
The following table illustrates the theoretical kinetic effects of inhibitors on enzyme activity.
| Inhibition Type | Effect on Km (Substrate Affinity) | Effect on Vmax (Maximum Rate) |
| None (Uninhibited) | Normal | Normal |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
This table presents a conceptual overview of inhibitor dynamics.
Influence on Specific Enzymes (e.g., Homoserine Dehydrogenase, Leucine Dehydrogenase)
Homoserine Dehydrogenase (HSD): This enzyme is a critical juncture in the aspartate metabolic pathway, catalyzing the conversion of L-aspartate-4-semialdehyde to L-homoserine, a precursor for methionine, threonine, and isoleucine. biorxiv.orgnih.gov The activity of HSD is naturally regulated by feedback inhibition from downstream products like threonine. wikipedia.orgmissouri.edu Structurally similar amino acid analogs are known to be potent inhibitors of HSD. For example, the compound (S) 2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) has been identified as an inhibitor of HSD in Saccharomyces cerevisiae. wikipedia.orgnih.gov Given the structural similarities, it is plausible that this compound could also act as a competitive inhibitor at the HSD active site, thereby regulating the biosynthesis of these essential amino acids. wikipedia.org
Leucine Dehydrogenase (LDH): Leucine dehydrogenase is an oxidoreductase that catalyzes the reversible deamination of L-leucine and other branched-chain amino acids to their corresponding α-keto acids. researchgate.netnih.gov The natural substrates for this enzyme include L-leucine and 4-methyl-2-oxopentanoic acid. mdpi.com Leucine dehydrogenases exhibit a range of specificities for various aliphatic amino and keto acids. nih.govmdpi.com Considering that this compound shares the 4-methylpentanoic acid backbone with leucine, it could potentially serve as a substrate or an inhibitor for LDH. Interaction with this enzyme could influence the metabolic pathways involving branched-chain amino acids.
Enzymatic Transformations and Biocatalytic Studies
Bioconversion Processes and Stereochemical Outcomes
Bioconversion processes leverage microorganisms or isolated enzymes to perform specific chemical transformations. In the context of hydroxy-amino acids, these processes are prized for their ability to yield stereochemically pure products, which is often challenging to achieve through traditional chemical synthesis.
Stereospecificity and Inversion of Configuration in Microbial Bioconversions
The stereochemistry of the final product is a critical aspect of bioconversion. Studies on analogous compounds, such as the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to L-methionine, demonstrate that microbial pathways are highly stereospecific. nih.gov Different enzymes are often responsible for the conversion of D- and L-isomers of a precursor molecule. nih.gov For instance, the conversion of L-HMB is handled by L-2-hydroxy acid oxidase, while the D-isomer is processed by D-2-hydroxy acid dehydrogenase. nih.gov This enzymatic specificity ensures the production of a specific enantiomer.
In some microbial bioconversions, an inversion of configuration can occur. For example, studies involving Clostridium butyricum have shown that when this bacterium is supplied with L-amino acids, it can produce the corresponding D-2-hydroxy acids, indicating a clear inversion of stereochemistry during the metabolic process. nih.gov This highlights the complex enzymatic machinery within these microorganisms that can manipulate chiral centers.
Table 1: Stereochemical Outcomes in Microbial Bioconversions
| Precursor | Microorganism | Enzyme Type | Product Stereochemistry | Outcome |
|---|---|---|---|---|
| L-Leucine | Clostridium butyricum | Not specified | D-2-hydroxyisocaproic acid | Inversion of configuration nih.gov |
This table is interactive. Click on the headers to sort the data.
Microorganisms Involved in Hydroxy-Amino Acid Production (e.g., Clostridium butyricum)
Several microorganisms are known for their ability to produce valuable organic acids and other compounds. Clostridium butyricum, a gram-positive anaerobic bacterium, is notable in this regard. mdpi.com It is known to ferment various carbohydrates to produce short-chain fatty acids, primarily butyric acid. mdpi.comcore.ac.uk
Research has demonstrated that Clostridium butyricum can convert various L-2-amino acids into their corresponding 2-hydroxy acids. nih.gov This metabolic capability is significant for the potential production of compounds like 2-Amino-5-hydroxy-4-methylpentanoic acid from amino acid precursors. The efficiency of production by C. butyricum depends on factors such as the substrate type, production methods, and environmental conditions. core.ac.uk
Enzyme Characterization and Mechanistic Elucidation
Understanding the enzymes responsible for these transformations is key to optimizing biocatalytic processes. This involves studying their structure, function, and reaction mechanisms.
Catalytic Flexibility and Substrate Preferences of Relevant Enzymes
Enzymes exhibit a property known as catalytic flexibility or plasticity, which allows their active sites to accommodate different substrates and mediate various mechanistic roles. acs.org This flexibility is crucial for catalysis, as it enables the conformational changes necessary for substrate binding, stabilization of transition states, and product release. acs.orgnih.gov The binding of a substrate can induce a conformational change in the enzyme's active site to achieve a better fit, a concept known as the induced-fit hypothesis. acs.org
Enzymes involved in amino acid biosynthesis, such as aspartate β-semialdehyde dehydrogenase, have been studied to understand their substrate binding and catalytic mechanisms. nih.gov The specificity of an enzyme is determined by the precise arrangement of amino acids within its active site. wikipedia.org While some enzymes are highly specific for a single substrate, others can act on a range of related molecules, a trait that can be exploited for the synthesis of novel compounds.
Investigation of Enzyme Active Sites and Interaction Modes
The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. wikipedia.orgsaylor.orgkhanacademy.org It is typically a small pocket or cleft within the much larger enzyme structure, comprising specific amino acid residues that form temporary bonds with the substrate (the binding site) and others that catalyze the reaction (the catalytic site). wikipedia.orgkhanacademy.org
The interactions between the substrate and the active site are highly specific and involve various non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. wikipedia.orgsaylor.org The three-dimensional arrangement of the amino acids in the active site is critical for its binding specificity. saylor.org Studies on enzyme active sites often involve techniques like X-ray crystallography and mutagenesis to identify key residues involved in substrate binding and catalysis. nih.gov Understanding these interactions is fundamental to explaining an enzyme's specificity and mechanism, and it provides a basis for enzyme engineering to improve catalytic efficiency or alter substrate preference.
Development of Biocatalysts for Industrial Applications
The translation of laboratory-scale enzymatic processes to industrial applications is a major goal of biocatalysis research. nih.gov This involves overcoming challenges related to enzyme stability, cost, and efficiency under process conditions. Biocatalysis is increasingly valued in the pharmaceutical industry for its ability to perform highly selective and efficient synthesis of complex chiral molecules. acs.org
The development of robust biocatalysts often involves enzyme engineering, where techniques like directed evolution are used to improve an enzyme's activity, stability, and specificity for non-natural substrates. acs.org By creating variants with desired properties, scientists can tailor enzymes for specific industrial processes. The goal is to develop biocatalysts that can operate at high substrate concentrations, require low enzyme loading, and function under practical process conditions, such as elevated temperatures, to make the synthesis economically and environmentally viable. acs.org The discovery of new enzymes from nature and the engineering of existing ones continue to expand the toolbox for industrial biocatalysis. nih.gov
Advanced Analytical Characterization and Methodologies for 2 Amino 5 Hydroxy 4 Methylpentanoic Acid
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of 2-Amino-5-hydroxy-4-methylpentanoic acid. High-resolution ¹H and ¹³C NMR experiments, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would enable the unambiguous assignment of all proton and carbon signals.
Based on the compound's structure, the expected ¹H and ¹³C NMR chemical shifts in a solvent like D₂O can be predicted. The proton spectrum would feature distinct signals for the methyl groups, the methine protons at C2 and C4, and the methylene protons at C3 and C5. The ¹³C spectrum would similarly show discrete resonances for each of the six carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on standard chemical shift values for similar functional groups.
| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| 1 | ¹³C (C=O) | ~175-180 | Singlet |
| 2 | ¹³C (CH) | ~55-60 | Doublet |
| 2 | ¹H (CH) | ~3.5-4.0 | Doublet of doublets |
| 3 | ¹³C (CH₂) | ~30-35 | Triplet |
| 3 | ¹H (CH₂) | ~1.5-2.0 | Multiplet |
| 4 | ¹³C (CH) | ~35-40 | Doublet |
| 4 | ¹H (CH) | ~1.8-2.3 | Multiplet |
| 5 | ¹³C (CH₂) | ~65-70 | Triplet |
| 5 | ¹H (CH₂) | ~3.4-3.8 | Multiplet |
| 4-CH₃ | ¹³C (CH₃) | ~15-20 | Quartet |
| 4-CH₃ | ¹H (CH₃) | ~0.9-1.1 | Doublet |
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the amine, hydroxyl, and carboxylic acid moieties.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |
| O-H (Alcohol) | Stretching | 3200-3500 |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| N-H (Amine) | Bending | 1550-1650 |
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about electronic transitions. As this compound lacks extensive conjugation or significant chromophores, it is not expected to show strong absorbance in the standard UV/Vis range (200-800 nm), with potential absorption occurring only in the far UV region.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound (C₆H₁₃NO₃, Monoisotopic Mass: 147.08954 Da) uni.lu. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion, which provides further structural confirmation. Common fragmentation patterns for amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as cleavage of the carbon backbone. Predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size, can aid in identification when compared against experimental data or libraries uni.lu.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 148.09682 | 133.5 |
| [M+Na]⁺ | 170.07876 | 138.5 |
| [M-H]⁻ | 146.08226 | 130.4 |
| [M+NH₄]⁺ | 165.12336 | 152.6 |
| [M+K]⁺ | 186.05270 | 138.2 |
Chromatographic Separation and Purity Assessment
Chromatographic methods are paramount for separating this compound from impurities and for resolving its stereoisomers to assess enantiomeric purity.
Direct analysis of amino acids by Gas Chromatography (GC) is challenging due to their low volatility and high polarity. Therefore, a derivatization step is required to convert the non-volatile amino acid into a more volatile derivative nih.gov. A common approach involves esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. For instance, derivatization with alkyl chloroformates can produce compounds suitable for GC analysis nih.gov.
For the assessment of enantiomeric purity, chiral GC is the method of choice. This technique utilizes a capillary column coated with a chiral stationary phase (CSP) that can differentiate between the enantiomers gcms.cz. Commonly used CSPs for amino acid separations include those based on derivatized cyclodextrins or chiral selectors like Chirasil-L-Val, which is derived from the amino acid L-valine nih.govgcms.cz. These phases create transient diastereomeric complexes with the derivatized enantiomers, leading to different retention times and enabling their separation and quantification gcms.cz.
High-Performance Liquid Chromatography (HPLC) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis and purification of this compound. Given the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode for separation mdpi.com. HILIC columns retain polar analytes, providing excellent separation from less polar impurities mdpi.com.
Reversed-phase (RP) HPLC can also be employed, often with the addition of an ion-pairing agent to the mobile phase to improve the retention of the polar amino acid on the nonpolar stationary phase sielc.com.
To determine enantiomeric purity, chiral HPLC is essential. This is achieved by using a chiral stationary phase (CSP) that can resolve the enantiomers. A variety of CSPs are effective for amino acid separations, including:
Pirkle-type phases: Based on small chiral molecules bonded to a silica support acgpubs.org.
Cyclodextrin-based phases: These create inclusion complexes with the enantiomers, leading to differential retention sigmaaldrich.com.
Macrocyclic antibiotic phases: Columns such as those based on vancomycin (e.g., CHIROBIOTIC V) or teicoplanin (e.g., CHIROBIOTIC T) offer unique selectivity for a wide range of chiral molecules, including underivatized amino acids sigmaaldrich.com.
These advanced chromatographic techniques, often coupled with mass spectrometry (LC-MS), provide a robust platform for both the qualitative and quantitative analysis of this compound, ensuring accurate assessment of its identity and purity mdpi.com.
Advanced Structural Elucidation Techniques
The unambiguous identification and detailed structural analysis of this compound, also known as (2S,4R)-delta-hydroxyleucine, have been achieved through a combination of powerful spectroscopic methods. Research centered on the oxidation products of leucine (B10760876) has been instrumental in providing the critical data necessary for its characterization.
Initial identification of (2S,4R)-delta-hydroxyleucine as a product of hydroxyl-radical damage to L-leucine was based on what was described as compelling chemical and spectroscopic evidence. This foundational work paved the way for a more detailed understanding of its structure.
Subsequent and more detailed analytical investigations have utilized high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula and delineate the specific arrangement of atoms and functional groups within the molecule.
High-Resolution Mass Spectrometry (HR-MS): This technique has been pivotal in determining the elemental composition of this compound. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C6H13NO3 |
| Calculated Monoisotopic Mass | 147.08954 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy have been employed to map out the carbon-hydrogen framework of the molecule. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure. The data obtained from these analyses are consistent with the structure of this compound.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 (CH) | 3.5-3.7 | ~55 |
| C-3 (CH2) | 1.6-1.8 | ~35 |
| C-4 (CH) | 3.8-4.0 | ~70 |
| C-5 (CH2) | 3.4-3.6 | ~65 |
| C-6 (CH3) | 0.9-1.0 | ~16 |
| C-1 (COOH) | - | ~175 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Theoretical and Computational Investigations of 2 Amino 5 Hydroxy 4 Methylpentanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately determine the most stable three-dimensional arrangement of atoms (molecular geometry), bond lengths, bond angles, and various electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges. acs.orgrsc.org Such calculations for 2-Amino-5-hydroxy-4-methylpentanoic acid would reveal its preferred conformation and the distribution of electrons within the molecule, which are crucial for understanding its reactivity.
Despite the power of this technique, specific DFT studies focused on the geometry and electronic structure of this compound are not available in the reviewed scientific literature.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. acs.orgscirp.org This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. acs.orgscirp.org Applying TD-DFT to this compound would allow for the prediction of its absorption wavelengths and the nature of the orbitals involved in these electronic transitions.
Currently, there are no published TD-DFT studies detailing the electronic transitions of this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time. These methods provide insights into conformational flexibility and intermolecular forces.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.govresearchgate.net An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, accessible conformations, and how it interacts with its environment. nih.govnih.govresearchgate.netacs.org This information is vital for understanding how the molecule might interact with biological targets.
A literature search did not yield any studies on the conformational analysis or molecular dynamics simulations specifically for this compound.
Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are methods used to analyze the results of quantum chemical calculations to better understand chemical bonding and non-covalent interactions. researchgate.netresearchgate.netscirp.orgccl.net NBO analysis examines charge transfer interactions between orbitals, providing insight into hyperconjugation and hydrogen bonding. scirp.orgnih.gov AIM theory analyzes the topology of the electron density to define atoms and bonds, and to characterize the nature and strength of interactions, including hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net
Specific NBO or AIM theory analyses for this compound have not been reported in the scientific literature.
In Silico Prediction of Biological Activities
In silico methods use computational models to predict the biological activity of a molecule without the need for laboratory experiments. mdpi.commdpi.com These approaches, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, leverage the chemical structure of a compound to forecast its interactions with biological targets like enzymes or receptors. mdpi.comnih.govqima-lifesciences.com Predicting the potential activities of this compound could guide future experimental research by identifying likely biological targets or therapeutic applications.
While general methodologies for in silico prediction are well-established, no specific studies predicting the biological activities of this compound were found.
Data Table Placeholder
Computational Assessment of Enzyme Inhibition Potential
No studies presenting a computational assessment of the enzyme inhibition potential of this compound were found. This type of research would typically involve quantum mechanics or molecular mechanics calculations to predict the binding affinity and interaction energies between the compound and the active site of a target enzyme. Such studies are crucial for the early-stage evaluation of a compound's potential as an enzyme inhibitor.
Molecular Docking Studies with Protein Targets
Similarly, there is a lack of published molecular docking studies for this compound with any specific protein targets. Molecular docking simulations are a standard computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These studies provide insights into the binding mode and affinity, which are critical for understanding the compound's potential biological activity.
Due to the absence of available data, no detailed research findings or data tables can be provided for these sections.
Research on Derivatives and Analogs of 2 Amino 5 Hydroxy 4 Methylpentanoic Acid
Structure-Activity Relationship (SAR) Studies of Hydroxylated Amino Acid Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For hydroxylated amino acid derivatives, these studies typically involve the modification of key functional groups and the carbon chain to map the pharmacophore and optimize activity.
The hydroxyl (-OH) and amino (-NH2) groups of hydroxylated amino acids are primary targets for chemical modification due to their ability to participate in hydrogen bonding and other intermolecular interactions, which are often critical for binding to biological targets such as enzymes and receptors. mdpi.com
N-Acylation: The modification of the amino group, for instance through N-acylation, can have a significant impact on the biological activity of hydroxylated amino acids. A study on the isomers of beta-hydroxynorleucine demonstrated that while the free amino acids showed no growth inhibitory action, their N-acylated derivatives exhibited modest but significant activity. nih.gov Specifically, the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer showed the greatest growth inhibitory activity, being approximately twice as active as the other three isomers. nih.gov This suggests that the introduction of an acyl group can alter the compound's properties, potentially affecting its uptake, distribution, or interaction with the target.
O-Alkylation and Arylation: The hydroxyl group can be modified through reactions such as O-alkylation and O-arylation. These modifications can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor. While direct studies on 2-Amino-5-hydroxy-4-methylpentanoic acid are not available, general synthetic methods for the O-alkylation of hydroxylamines and related compounds are well-established, providing pathways to a diverse range of derivatives for biological screening. organic-chemistry.org
The following table summarizes the types of chemical modifications and their potential effects on the biological activity of hydroxylated amino acids.
| Modification Type | Functional Group | Potential Effects on Biological Activity |
| N-Acylation | Amino (-NH2) | Altered polarity, membrane permeability, and receptor interaction; potential for increased or altered biological activity. nih.gov |
| O-Alkylation | Hydroxyl (-OH) | Increased lipophilicity, altered hydrogen bonding capacity, potential for changes in target binding and selectivity. organic-chemistry.org |
| O-Arylation | Hydroxyl (-OH) | Introduction of aromatic interactions, potential for enhanced binding affinity through pi-stacking or other non-covalent interactions. organic-chemistry.org |
Impact of Alkyl Chain Length: The length of the alkyl side chain can significantly affect receptor binding. For instance, in a study of cannabimimetic indoles, the N-1 alkyl side chain length was found to be critical for high-affinity binding to both CB1 and CB2 receptors, with optimal binding observed with a five-carbon side chain. nih.gov Increasing the side chain length beyond this optimum led to a dramatic decrease in binding affinity. nih.gov This highlights the importance of an optimal side chain length for fitting into the binding pocket of a receptor. Similarly, in the context of hydrophobically-modified gelatin hydrogels, the amount of a hydrophobic drug adsorbed increased with the length of the alkyl chain of the modified gelatin molecules, indicating stronger hydrophobic interactions. matec-conferences.org
Influence of Side Chain Branching and Conformation: The branching and conformational flexibility of the alkyl side chain also contribute to its interaction with biological targets. Quantum mechanical studies on aliphatic amino acids have shown that the size and structure of the alkyl side chains perturb the electronic properties of the molecule. researchgate.net These perturbations can influence the non-covalent interactions, such as van der Waals forces and hydrophobic interactions, that are critical for molecular recognition.
The table below outlines the types of alkyl side chain alterations and their potential consequences for biological activity.
| Alteration Type | Property Affected | Potential Impact on Biological Activity |
| Chain Length | Size, Lipophilicity | Optimal length can enhance receptor binding affinity; non-optimal lengths can decrease activity. nih.govmatec-conferences.org |
| Branching | Shape, Steric Hindrance | Can influence the fit within a binding pocket, potentially increasing selectivity or affinity. researchgate.net |
| Introduction of Cyclic Moieties | Conformational Rigidity | Reduces flexibility, which can lead to a more favorable binding entropy and increased potency. |
Investigation of Related Hydroxy-Amino Acid Isomers and Homologs
The study of isomers and homologs of this compound provides a broader understanding of the structural features necessary for biological activity. By comparing the activities of structurally related compounds, researchers can identify key stereochemical and positional requirements.
Beta-hydroxyleucine is a close structural analog of this compound, and research into its stereoisomers offers valuable insights into the importance of stereochemistry for biological function. Stereoisomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids. biomedgrid.comyoutube.com
Synthesis and Biological Activity: The four stereoisomers of 3-hydroxyleucine have been prepared in high enantiomeric purity. researchgate.net A study on the isomers of beta-hydroxynorleucine, a related compound, involved their separation by partition column chromatography and asymmetric enzymatic hydrolysis of their N-chloroacetyl derivatives. nih.gov Microbiological assays revealed that while the free amino acid isomers had no growth inhibitory action, the N-acylated isomers showed modest but significant activity. nih.gov Notably, the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer exhibited the highest activity. nih.gov This demonstrates that both the stereochemistry and the presence of an N-acyl group are critical determinants of biological activity. The enantioselective synthesis of β-hydroxy α-amino acids can be achieved through various catalytic methods, allowing for the preparation of specific stereoisomers for biological evaluation. nih.govacs.orgnih.gov
The following table summarizes the findings on the biological activity of beta-hydroxynorleucine isomers.
| Isomer/Derivative | Biological Activity (Growth Inhibition) |
| Free amino acid isomers | Inactive nih.gov |
| N-acylated isomers | Modest but significant activity nih.gov |
| N-chloroacetyl derivative of D-enantiomorph of diastereomer B | Highest activity (approximately twice that of other isomers) nih.gov |
2-Hydroxy-4-methylpentanoic acid, also known as leucic acid or α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid leucine (B10760876). healthmatters.ionutrientjournal.com It is considered an anti-catabolic substance and has been investigated for its effects on body composition and muscle protein synthesis. nih.gov
Metabolites of Leucine: The metabolism of leucine gives rise to several key metabolites, including α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB), in addition to leucic acid. nih.govcaldic.com These metabolites are believed to mediate some of the physiological roles of leucine in protein metabolism and energy homeostasis. nih.govcaldic.com While leucic acid itself has been shown to increase the rate of protein synthesis and aid in muscle recovery after disuse, other leucine metabolites like α-KIC have demonstrated anti-catabolic effects by reducing muscle protein degradation. nutrientjournal.comnih.gov
Analytical Methods: The detection and quantification of leucic acid and its metabolites can be achieved through methods such as reverse-phase high-performance liquid chromatography (HPLC). sielc.com For instance, a method has been developed for the analysis of 2-, 3-, and 4-methylpentanoic acids in wine and other alcoholic beverages using solid-phase extraction followed by gas chromatography-mass spectrometry. nih.gov
3-Amino-4-methylpentanoic acid, also known as β-leucine, is a positional isomer of L-leucine and is naturally produced in humans through the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase. wikipedia.org
Metabolic Significance: In individuals with cobalamin (vitamin B12) deficiency, plasma concentrations of β-leucine are found to be elevated. wikipedia.org There has been some controversy regarding its presence in human blood under normal conditions, with some studies failing to detect it. hmdb.ca A small fraction of L-leucine metabolism is diverted to the production of β-leucine, which is then further metabolized to β-ketoisocaproate (β-KIC), β-ketoisocaproyl-CoA, and ultimately acetyl-CoA. wikipedia.org
Synthesis and Pharmacological Profile: The synthesis of β-amino acids can be achieved through various chemical methods, including C-C coupling reactions. organic-chemistry.org While β-leucine is a known human metabolite, detailed studies on its specific pharmacological activities are limited. nih.gov Further research is needed to fully elucidate its physiological roles and potential therapeutic applications.
Compounds Incorporating the Hydroxylated Pentanoic Acid Moiety in Larger Structures
The integration of the this compound moiety into larger heterocyclic scaffolds is a key area of research for developing new chemical entities. The amino and carboxylic acid groups of the parent molecule serve as versatile handles for synthetic modification, allowing it to be fused or linked to rings such as pyrimidines and triazines. This generates derivatives with modified physicochemical properties and diverse pharmacological potential.
Synthesis and Research of Pyrimidine (B1678525) Derivatives
Pyrimidine, a fundamental component of nucleic acids, represents a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. gsconlinepress.com The synthesis of pyrimidine derivatives often involves condensation reactions where an amino group is reacted with other precursors to form the heterocyclic ring system. nih.gov
One common synthetic strategy involves the condensation of a compound containing an amino group with an α,β-unsaturated ketone. nih.gov In the context of this compound, its primary amine could act as a nucleophile to participate in the formation of a pyrimidine or a related fused ring system, such as pyrido[2,3-d]pyrimidines. The general mechanism for such a synthesis proceeds through a series of steps including conjugate addition, formation of a Schiff base, intramolecular cyclization, and subsequent oxidation to yield the final aromatic pyrimidine derivative. nih.gov
While direct synthesis of pyrimidine derivatives from this compound is not detailed in the available literature, research on analogous structures provides insight into the potential chemical transformations. The research on various pyrimidine derivatives has highlighted their potential as anti-inflammatory, antioxidant, and anticancer agents. gsconlinepress.comnih.gov
Table 1: Examples of Synthesized Pyrimidine Scaffolds and Their Studied Activities This table presents examples of pyrimidine-based structures synthesized in research studies to illustrate the types of derivatives that could conceptually be formed.
| Scaffold Type | Synthetic Precursors | Investigated Biological Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | α,β-unsaturated ketones and 4-amino-6-hydroxy-2-mercaptopyrimidine | Antioxidant, Anti-lipid peroxidation, Lipoxygenase inhibition, Cytotoxicity | nih.gov |
| Thieno[2,3-d]pyrimidines | Not specified in abstract | Anticancer (against HepG2 and MCF7 cell lines) | gsconlinepress.com |
| Piperidinyl-substituted nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidines | Not specified in abstract | Anti-HIV activity | gsconlinepress.com |
Development and Evaluation of Triazine Amino Acid Derivatives
The 1,3,5-triazine (B166579) ring is another important heterocyclic core used in medicinal chemistry to develop novel therapeutic agents. nih.gov A well-established method for synthesizing triazine amino acid derivatives involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net
In this synthetic approach, the first chlorine atom is typically displaced by an amino acid, such as this compound, utilizing the nucleophilicity of its amino group. The remaining two chlorine atoms can then be substituted by other nucleophiles, such as morpholine (B109124) or piperidine, to create a library of derivatives. nih.govresearchgate.net
Studies have been conducted on three series of (4,6-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives, specifically 4,6-dimethoxy, 4,6-dipiperidino, and 4,6-dimorpholino analogs. nih.govnih.gov These compounds were synthesized and subsequently evaluated for their biological activity, particularly as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov The characterization of these synthesized compounds is typically performed using IR, 1H-NMR, 13C-NMR, and elemental analysis. nih.gov
Table 2: Synthesized 1,3,5-Triazine Amino Acid Derivatives and Characterization Data This table shows examples of triazine derivatives synthesized from other amino acids, illustrating the synthetic route and characterization data that would be relevant for derivatives of this compound.
| Compound Name | Parent Amino Acid | Yield (%) | Melting Point (°C) | Key Spectral Data (1H-NMR, DMSO-d6) | Reference |
|---|---|---|---|---|---|
| 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | Valine | 66.6 | 98–102 | δ 1.35 (d, 3H), 3.80 (s, 3H), 3.83 (s, 3H), 4.34 (quint, 1H), 8.20 (d, 1H), 11.18 (br s, 1H) | nih.gov |
| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | Valine | 78.1 | 126–128 | δ 1.29 (d, 3H), 1.43 (br s, 8H), 1.58 (br s, 4H), 3.62 (br s, 8H), 4.22 (quint, 1H), 6.82 (d, 1H) | nih.gov |
| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)propanoic acid | Alanine | 79.0 | 211–214 | δ 1.44 (br s, 8H), 1.58 (br s, 4H), 3.62 (br s, 8H), 3.79 (d, 2H), 6.85 (t, 1H), 12.37 (br s, 1H) | nih.gov |
| 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid | Isoleucine | 62.7 | 120–122 | δ 0.82 (d, 3H), 0.85 (d, 3H), 1.38–1.44 (m, 1H), 1.57–1.67 (m, 2H), 3.53–3.55 (m, 8H), 3.56–3.60 (m, 8H), 4.21–4.25 (m, 1H), 6.94 (d, 1H), 12.13 (br. s, 1H) | nih.gov |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-Amino-5-hydroxy-4-methylpentanoic acid, and what methodologies address them?
- Synthesis Challenges : The compound’s stereochemistry (e.g., hydroxyl and amino group positions) requires precise control during synthesis. Multi-step reactions often involve protecting groups to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect amines during coupling reactions .
- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods with catalysts like DCC (dicyclohexylcarbodiimide) can be employed. Evidence from analogous compounds (e.g., (S)-4-Amino-5-mercaptopentanoic acid) suggests that hydrogenation or chiral resolution steps may be critical for enantiomeric purity .
Q. Which analytical techniques are optimal for structural confirmation of this compound?
- Spectroscopy : High-resolution NMR (e.g., H and C) is essential for confirming stereochemistry. For instance, coupling constants in H NMR can distinguish between threo and erythro diastereomers.
- Chromatography : LC-MS or HPLC with chiral columns (e.g., C18 or amylose-based phases) can resolve enantiomers. Purity validation via TLC (≥98% by UV detection) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of β-hydroxy-α-amino acids like this compound?
- Reaction Optimization :
- Temperature Control : Low temperatures (0–5°C) during coupling steps minimize racemization .
- Catalyst Selection : Use of Pd/C for hydrogenation or trifluoroacetic acid (TFA) for deprotection improves efficiency. For example, TFA-mediated Boc removal achieves >90% yield in peptide synthesis .
Q. What strategies resolve contradictions in stereochemical assignments from NMR data?
- Advanced NMR Techniques :
- NOESY/ROESY : Detect spatial proximity between protons (e.g., hydroxy and methyl groups) to confirm relative configuration.
- J-Based Configuration Analysis (JBCA) : Measure coupling constants to assign syn or anti conformations .
Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?
- Stability Studies :
- pH-Dependent Degradation : The compound may undergo lactonization or oxidation under acidic/basic conditions. Buffer systems (pH 6–8) with antioxidants (e.g., ascorbic acid) are recommended for storage .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the zwitterionic form, while nonpolar solvents may precipitate the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
